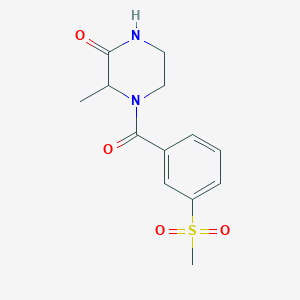
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-carbonyl)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is a chemical compound known for its potent and selective antagonistic properties towards the adenosine A1 receptor. This compound is widely utilized in medical and environmental research due to its potential therapeutic effects and impact on ecosystems.
Wissenschaftliche Forschungsanwendungen
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is extensively used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of cellular processes and receptor-ligand interactions.
Medicine: For its potential therapeutic effects, particularly in targeting the adenosine A1 receptor.
Industry: In the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile involves multiple steps. One common method includes the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines in tetrahydrofuran (THF) at approximately 20°C, yielding the desired product in significant quantities .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wirkmechanismus
The compound exerts its effects by selectively antagonizing the adenosine A1 receptor. This interaction inhibits the receptor’s normal function, which can modulate various physiological processes, including neurotransmission and cardiovascular function. The molecular targets and pathways involved include the inhibition of adenosine-mediated signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpiperazin-1-yl derivatives: These compounds share structural similarities and are used in similar applications.
Piperidine derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry.
Uniqueness
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is unique due to its high selectivity and potency as an adenosine A1 receptor antagonist. This specificity makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-14-22(2)11-12-24(16)15-18-7-9-23(10-8-18)20(25)19-5-3-17(13-21)4-6-19/h3-6,16,18H,7-12,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFAYTKSXNXKAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2385968.png)
![8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2385970.png)


![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2385975.png)
![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)





![5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2385988.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)
